molecular formula C12H10ClN3O2S B2479905 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-10-5

6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2479905
CAS No.: 1706135-10-5
M. Wt: 295.74
InChI Key: BAVWMGMIFJSLON-UHFFFAOYSA-N
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Description

6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical scaffold of interest in early-stage drug discovery research. The pyrrolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine moiety of ATP, allowing it to interact with the catalytic sites of various kinase enzymes . This makes derivatives based on this structure potential candidates for the development of enzyme inhibitors that target key cellular signaling pathways . For instance, closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of ATR kinase, a key regulator of the DNA damage response, presenting a promising strategy for cancer therapy . Similarly, the pyrazolo[3,4-d]pyrimidine bioisostere has been extensively explored in the design of inhibitors for cyclin-dependent kinases (CDK2) , epidermal growth factor receptor (EGFR) tyrosine kinase , and c-Src kinase . The specific sulfonyl substitution in this compound is a modification that researchers can utilize to modulate the molecule's properties and binding affinity, exploring new structure-activity relationships. This compound is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVWMGMIFJSLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and suitable reagents.

    Introduction of the 4-chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-d]pyrimidine core using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidine core.

Scientific Research Applications

Research indicates that 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of pyrrolo[3,4-d]pyrimidines have demonstrated potent activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.
  • Anticancer Potential : This compound has also been explored for its anticancer properties. Studies on related compounds indicate their potential to act as inhibitors of specific cancer-related enzymes and pathways.
  • Enzyme Inhibition : The sulfonyl group enhances the compound's ability to interact with various biological targets, potentially leading to inhibition of key enzymes involved in inflammatory processes.

Scientific Research Applications

The applications of this compound span multiple areas:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting specific enzymes or receptors.
  • Biological Studies : Utilized in research involving enzyme inhibition and receptor binding.
  • Materials Science : Potential applications in creating materials with specific electronic or optical properties.
  • Industrial Synthesis : Employed in synthesizing complex molecules or as catalysts in various industrial processes.

Case Studies and Research Findings

Several studies have documented the potential applications and effects of this compound:

  • Antitumor Activity : A series of studies on pyrimidine derivatives have shown significant antitumor effects in vitro and in vivo, suggesting that compounds like this compound could be effective in cancer therapies.
  • Cytotoxicity Assays : In National Cancer Institute (NCI) assays against a 60-cell panel, related compounds exhibited notable cytotoxic activity, indicating their potential use as anticancer agents.
  • Inflammatory Mediators : Research has highlighted the ability of similar compounds to inhibit vital inflammatory mediators, supporting their use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Functional Notes References
This compound (Target) 4-Cl-C6H4-SO2 at position 6 ~362.8 (calculated) Hypothesized kinase inhibition potential based on sulfonyl group’s role in Src-family PTK inhibition
6-((4-Fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 4-F-C6H4-SO2 at position 6 ~346.3 (calculated) Enhanced electronic effects due to fluorine’s electronegativity; potential solubility differences vs. Cl analog
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine core; 4-Cl-C6H4; t-butyl 331.8 Pan-Src family kinase inhibitor; suppresses BCR-mediated tyrosine phosphorylation in DT40 cells
7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Dichlorophenyl; methylthio; pyrrolo[2,3-d]pyrimidine 369.3 (CAS 338416-22-1) Structural isomerism alters binding affinity; discontinued due to unstated efficacy/safety concerns
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Cyclopropyl at position 2; HCl salt 213.7 (C9H12ClN3) Improved solubility via hydrochloride formation; applications in small-molecule drug discovery
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Unsubstituted core; dihydrochloride salt 261.2 (C7H10Cl2N2) Intermediate in antimicrobial quinolone synthesis; salt form enhances stability

Key Structural and Functional Insights:

Core Modifications :

  • The pyrrolo[3,4-d]pyrimidine core (target compound) differs from pyrazolo[3,4-d]pyrimidine (PP2) in nitrogen placement, altering kinase selectivity .
  • Substitution at position 2 (e.g., cyclopropyl in ) vs. position 6 (sulfonyl groups) impacts steric and electronic interactions with biological targets .

Halogen Effects :

  • The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-fluorophenyl analog, though fluorine’s electronegativity could improve target binding .

Salt Forms :

  • Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays or formulation .

Biological Activity

6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a 4-chlorophenyl moiety, which enhances its reactivity and biological potential. The compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O2SC_{12}H_{10}ClN_{3}O_{2}S with a molecular weight of 295.75 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₀ClN₃O₂S
Molecular Weight295.75 g/mol
CAS Number1706135-10-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and enzyme inhibitor:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrrolo[3,4-d]pyrimidines have shown potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Activity

The anticancer efficacy of this compound is supported by studies demonstrating its ability to inhibit cancer cell proliferation. For instance, similar pyrimidine derivatives have shown IC₅₀ values in the nanomolar range across multiple cancer cell lines such as MCF-7 and A549 . The presence of electron-rich groups has been correlated with enhanced anticancer activity.

Enzyme Inhibition

This compound also exhibits enzyme inhibition properties. Studies have shown that derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders. For example, certain compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), making them candidates for further development as anti-Alzheimer's agents .

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives on cancer cell lines (MCF-7 and A549). The results indicated that specific substitutions on the core structure significantly influenced biological activity, with some derivatives showing IC₅₀ values lower than those of standard chemotherapeutic agents .
  • Antimicrobial Evaluation : In vitro tests were conducted on several derivatives against common pathogens. Results indicated that modifications to the sulfonyl group could enhance antimicrobial efficacy, with some compounds achieving MIC values comparable to established antibiotics .

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